molecular formula C8H15Br B13233459 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane

Cat. No.: B13233459
M. Wt: 191.11 g/mol
InChI Key: IRYVJOIDAYZTKK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylpropyl group. This compound is of interest due to its unique structure and potential reactivity, making it a subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can be achieved through several methods:

    Cyclopropanation Reaction: Starting with an appropriate alkene, a cyclopropanation reaction can be carried out using a bromomethylating agent in the presence of a catalyst.

    Halogenation: Another method involves the halogenation of a pre-formed cyclopropane ring with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can undergo various types of chemical reactions:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Elimination Reactions: The compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Elimination: Strong bases like potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation/Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving cyclopropane derivatives.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane would depend on the specific reactions it undergoes. Generally, the bromomethyl group is reactive and can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

    1-Bromomethylcyclopropane: Lacks the 2-methylpropyl group.

    1-(Chloromethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with an ethyl group instead of the 2-methylpropyl group.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpropyl)cyclopropane

InChI

InChI=1S/C8H15Br/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3

InChI Key

IRYVJOIDAYZTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC1)CBr

Origin of Product

United States

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